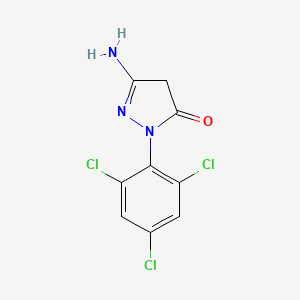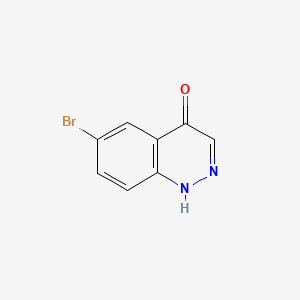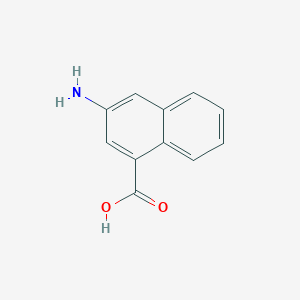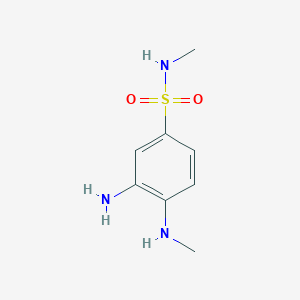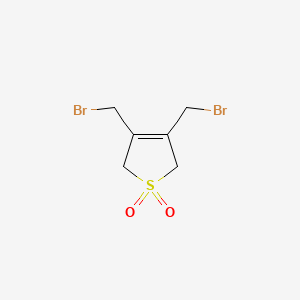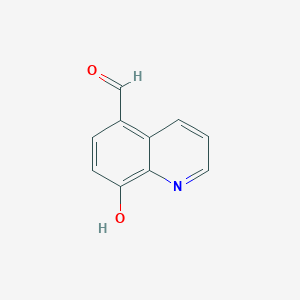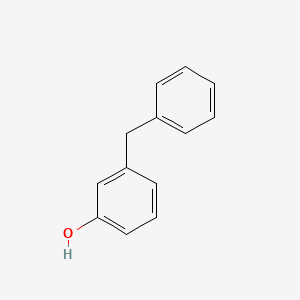
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (6-Br-2-CQC-4-CA) is an organic compound that belongs to the quinoline family of compounds. It is an aromatic heterocyclic compound consisting of a six-membered quinoline ring with a bromine substituent and a carboxylic acid side chain. 6-Br-2-CQC-4-CA is a versatile compound with a wide range of applications in scientific research and lab experiments.
Scientific Research Applications
Photolabile Protecting Group
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which shows greater efficiency and sensitivity for multiphoton-induced photolysis than other compounds, is described. This makes it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis and Functionalization
Research on the synthesis and functionalization of bromo-fluoroquinolines, including the conversion to carboxylic acids through halogen/metal permutation, is highlighted. This includes the creation of bromo-fluoroquinoline carboxylic acids, demonstrating versatile applications in chemical synthesis (Ondi, Volle, & Schlosser, 2005).
Fluorescent Brightening Agents
The compound has been studied in the context of synthesizing quinolines for potential use as fluorescent brightening agents. This research explores the conversion of bromoquinolines to various derivatives and their potential applications in enhancing fluorescence (Rangnekar & Shenoy, 1987).
Novel Synthesis Methods
A novel procedure for synthesizing halogenated phenylquinoline carboxylic acids is presented, involving the synthesis of amino intermediates and their subsequent transformation. This showcases the versatility and potential applications of brominated quinoline derivatives in chemical synthesis (Raveglia et al., 1997).
Antitumor Antibiotic Studies
The synthesis of chromene carboxylic acid derivatives, which are useful in the study of antitumor antibiotics, is discussed. These compounds are important in understanding the structure-activity relationships of these antibiotics (Li et al., 2013).
Quinolone Analog Synthesis
Research on the synthesis of quinolone analogs and their potential use in various chemical applications is explored. This includes the transformation of quinolone carboxylates into different derivatives, demonstrating the chemical versatility of brominated quinolines (Kurasawa et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-cyclopropylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMJISXVAOPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298389 |
Source


|
| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313241-16-6 |
Source


|
| Record name | 6-Bromo-2-cyclopropyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313241-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

